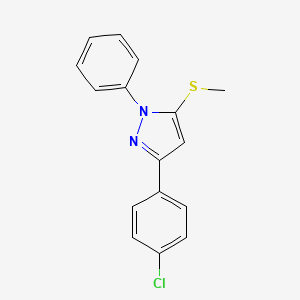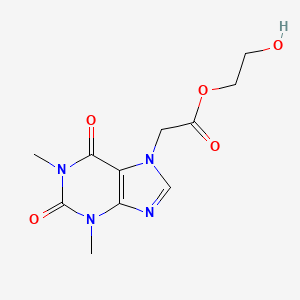
Caproxamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caproxamine is a complex organic compound with the molecular formula C15H25N3O and a molecular weight of 263.38 g/mol . This compound is characterized by the presence of an oxime functional group, an amino group, and a hexanone backbone, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of Caproxamine typically involves the reaction of 1-hexanone with 3-amino-4-methylphenylamine and 2-aminoethanol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Caproxamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The amino and oxime groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Caproxamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Caproxamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Caproxamine can be compared with similar compounds such as:
1-Hexanone, 1-(3-amino-4-methylphenyl)-: Lacks the oxime group, making it less versatile in certain reactions.
1-Hexanone, 1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime: The non-E isomer, which may have different chemical and biological properties.
1-Hexanone, 1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime, (Z)-: The Z isomer, which can exhibit different stereochemical interactions and reactivity.
Propriétés
Numéro CAS |
53078-44-7 |
|---|---|
Formule moléculaire |
C15H25N3O |
Poids moléculaire |
263.38 g/mol |
Nom IUPAC |
5-[(Z)-N-(2-aminoethoxy)-C-pentylcarbonimidoyl]-2-methylaniline |
InChI |
InChI=1S/C15H25N3O/c1-3-4-5-6-15(18-19-10-9-16)13-8-7-12(2)14(17)11-13/h7-8,11H,3-6,9-10,16-17H2,1-2H3/b18-15- |
Clé InChI |
ZIWQJHATUBOOFD-SDXDJHTJSA-N |
SMILES |
CCCCCC(=NOCCN)C1=CC(=C(C=C1)C)N |
SMILES isomérique |
CCCCC/C(=N/OCCN)/C1=CC(=C(C=C1)C)N |
SMILES canonique |
CCCCCC(=NOCCN)C1=CC(=C(C=C1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624371.png)






